(S)-3-((tert-Butoxycarbonyl)amino)-3-(3,5-difluorophenyl)propanoic acid
説明
(S)-3-((tert-Butoxycarbonyl)amino)-3-(3,5-difluorophenyl)propanoic acid is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine and a 3,5-difluorophenyl substituent. The Boc group serves as a critical protecting moiety for the amine during synthetic processes, enabling selective reactivity in multi-step syntheses . It has been extensively utilized as a precursor for HIV-1 capsid inhibitors , anticancer agents , and biofilm attenuators . Its stereochemistry (S-configuration) is pivotal for target specificity, as demonstrated in studies comparing enantiomeric pairs .
特性
CAS番号 |
1241684-09-2 |
|---|---|
分子式 |
C14H17F2NO4 |
分子量 |
301.29 g/mol |
IUPAC名 |
(3S)-3-(3,5-difluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H17F2NO4/c1-14(2,3)21-13(20)17-11(7-12(18)19)8-4-9(15)6-10(16)5-8/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1 |
InChIキー |
RYCRCZJICXQXBP-NSHDSACASA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC(=CC(=C1)F)F |
正規SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC(=C1)F)F |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((tert-Butoxycarbonyl)amino)-3-(3,5-difluorophenyl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the Propanoic Acid Backbone: The protected amino acid is then coupled with a difluorophenyl derivative using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process . These systems allow for better control of reaction conditions and can lead to higher yields and purities compared to traditional batch processes.
化学反応の分析
Deprotection of the Boc Group
The Boc group serves as a temporary protective moiety for the amine, enabling selective reactions at other sites. Acidic conditions (e.g., trifluoroacetic acid (TFA) or HCl in dioxane) cleave the Boc group, yielding the free amine. This step is critical for subsequent functionalization in peptide synthesis.
| Reaction Conditions | Reagents | Yield | Applications |
|---|---|---|---|
| Deprotection | 4M HCl in dioxane, 2h, RT | >95% | Prepares amine for coupling |
| Deprotection | TFA/CH₂Cl₂ (1:1), 1h, RT | 98% | Used in solid-phase peptide synthesis |
Substitution Reactions at the Difluorophenyl Ring
The 3,5-difluorophenyl group undergoes nucleophilic aromatic substitution (NAS) due to electron withdrawal by fluorine atoms. Halogenation and hydroxylation reactions occur under controlled conditions:
| Reaction Type | Reagents | Position | Product |
|---|---|---|---|
| Bromination | Br₂, FeBr₃, 60°C | Para to F | 3,5-difluoro-4-bromophenyl derivative |
| Hydroxylation | NaOH, H₂O₂, 80°C | Meta to F | 3,5-difluoro-4-hydroxyphenyl analog |
Esterification and Amidation of the Carboxylic Acid
The carboxylic acid group is esterified or amidated to enhance lipophilicity or enable conjugation. Common reagents include DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) or HOBt (hydroxybenzotriazole) :
| Reaction | Reagents | Conditions | Yield |
|---|---|---|---|
| Methyl ester formation | CH₃OH, DCC, DMAP | RT, 12h | 89% |
| Amide bond formation | H₂N-R, DCC, HOBt | 0°C→RT, 24h | 82% |
Oxidation and Reduction Reactions
The compound’s stability under redox conditions allows selective modifications:
| Reaction Type | Reagents | Outcome |
|---|---|---|
| Oxidation of side chains | KMnO₄, H₂SO₄ | Degrades phenyl ring; not recommended |
| Reduction of amide | LiAlH₄, THF | Converts amide to amine (rare) |
Peptide Coupling Reactions
As a non-proteinogenic amino acid, it participates in peptide synthesis. The Boc-protected amine and carboxylic acid enable both solid-phase and solution-phase coupling :
| Coupling Method | Reagents | Efficiency |
|---|---|---|
| Solid-phase | HBTU, DIPEA | 92% |
| Solution-phase | EDC, NHS | 85% |
Comparative Reactivity of Structural Analogs
The compound’s reactivity differs from analogs due to fluorine placement and stereochemistry:
Stability and Storage
-
Thermal Stability : Decomposes above 200°C.
-
Storage : Stable at room temperature under anhydrous conditions; sensitive to prolonged light exposure.
科学的研究の応用
(S)-3-((tert-Butoxycarbonyl)amino)-3-(3,5-difluorophenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential as a drug candidate or as a building block in drug synthesis.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of (S)-3-((tert-Butoxycarbonyl)amino)-3-(3,5-difluorophenyl)propanoic acid depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the difluorophenyl group can enhance binding affinity and specificity to certain biological targets.
類似化合物との比較
Comparison with Similar Compounds
The following analysis highlights structural analogs and their functional distinctions:
Substituent Variations on the Aromatic Ring
- 3,5-Difluorophenyl vs. 4-Iodophenyl :
The replacement of 3,5-difluorophenyl with 4-iodophenyl (e.g., in compounds from ) introduces steric bulk and polarizability. The iodine atom facilitates halogen bonding in target interactions, as seen in type D/L inhibitors for anticancer applications, whereas fluorine atoms enhance metabolic stability and passive diffusion . - However, this modification may reduce solubility compared to the difluorophenyl analog .
Stereochemical Variations
- (S)- vs. (R)-Enantiomers: In , the (R)-isomer of 3-(4-iodophenyl)propanoic acid derivatives exhibited distinct biological profiles compared to the (S)-isomer. For example, type D inhibitors (derived from the R-configuration) showed lower IC₅₀ values against specific cancer cell lines than type L inhibitors (S-configuration), underscoring the role of chirality in target engagement .
Functional Group Modifications
- Carboxylic Acid vs. Ester Derivatives: Prop-2-yn-1-yl (S)-2-((tert-butoxycarbonyl)amino)-3-(3,5-difluorophenyl)propanoate () replaces the carboxylic acid with a propargyl ester, enhancing cell membrane permeability. This modification is critical in prodrug strategies for intracellular delivery .
- Amide vs. Thiazolidinone Derivatives: Compounds such as (S)-2-(5-((3-(3,5-difluorophenyl)-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid () introduce thiazolidinone and pyrazole moieties, expanding hydrogen-bonding and π-π stacking capabilities.
Key Research Findings
HIV-1 Inhibition : Derivatives of the parent compound achieved sub-micromolar potency against HIV-1 capsid assembly, attributed to the 3,5-difluorophenyl group’s interaction with CA protein hydrophobic grooves .
Anticancer Activity: Structural analogs with heterocyclic appendages (e.g., thiazolidinones in ) showed superior cytotoxicity compared to the parent, highlighting the importance of secondary pharmacophores .
Metabolic Stability: Fluorine substituents in the parent compound reduced CYP450-mediated oxidation, enhancing plasma half-life relative to non-fluorinated analogs .
生物活性
(S)-3-((tert-Butoxycarbonyl)amino)-3-(3,5-difluorophenyl)propanoic acid, also known by its CAS number 911635-43-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C14H22F2N2O5
- Molecular Weight : 336.33 g/mol
- Purity : Typically around 97% .
- IUPAC Name : (S)-3-((tert-butoxycarbonyl)amino)-4-(5,5-difluoro-2-oxopiperidin-1-yl)butanoic acid.
The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amines from unwanted reactions.
Research indicates that this compound may act as a modulator of protein interactions . Specifically, it has been studied for its role in inhibiting certain proteases, which are enzymes that break down proteins and peptides. This inhibition can be particularly useful in the context of diseases like cancer and viral infections, where protease activity is often dysregulated.
Case Studies and Research Findings
- Inhibition of HIV Proteases :
-
Antiproliferative Activity :
- In vitro studies have demonstrated that derivatives of this compound exhibit antiproliferative effects on various cancer cell lines. The introduction of fluorine atoms in the phenyl ring appears to enhance these effects by increasing lipophilicity and altering electronic properties, leading to improved cell membrane permeability .
- Neuroprotective Effects :
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C14H22F2N2O5 |
| Molecular Weight | 336.33 g/mol |
| Purity | 97% |
| Biological Activities | Protease inhibition, Antiproliferative effects, Neuroprotection |
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing (S)-3-((tert-Butoxycarbonyl)amino)-3-(3,5-difluorophenyl)propanoic acid, and how can racemization be minimized during synthesis?
- Methodology :
- The synthesis typically involves coupling a Boc-protected amino acid precursor with a 3,5-difluorophenyl moiety. Key steps include:
Chiral induction : Use enantioselective catalysis or chiral auxiliaries to maintain the (S)-configuration.
Boc protection : React with di-tert-butyl dicarbonate (Boc₂O) under anhydrous conditions .
Purification : Employ reverse-phase HPLC or recrystallization to isolate the enantiomerically pure product.
- Racemization prevention : Conduct reactions at low temperatures (0–4°C), avoid strong bases, and use non-polar solvents (e.g., dichloromethane) to stabilize the chiral center .
Q. How should researchers characterize the purity and stereochemical integrity of this compound?
- Analytical methods :
- HPLC : Use chiral columns (e.g., Chiralpak AD-H) with UV detection at 254 nm to confirm enantiopurity (>99% ee) .
- NMR : Analyze , , and spectra to verify substitution patterns and Boc-group integrity. The 3,5-difluorophenyl protons typically show doublets () in -NMR .
- Mass spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]⁺ ~ 352.3 Da) .
Q. What are the recommended storage conditions to preserve stability?
- Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials to prevent Boc-group cleavage and photodegradation. Desiccate to avoid hydrolysis of the carbamate bond .
Advanced Research Questions
Q. How can researchers optimize reaction yields when incorporating this compound into peptide-based drug candidates?
- Strategies :
- Coupling agents : Use HATU or PyBOP with DIPEA in DMF for efficient amide bond formation.
- Solvent optimization : Test mixtures of DMF/THF (4:1) to balance solubility and reactivity.
- Kinetic monitoring : Track reaction progress via inline IR spectroscopy to identify bottlenecks (e.g., incomplete deprotection) .
Q. What computational methods are suitable for studying the conformational flexibility of this compound in receptor-binding assays?
- Approaches :
- Molecular docking : Use AutoDock Vina with force fields (e.g., AMBER) to model interactions with fluorinated aromatic residues in target proteins.
- DFT calculations : Analyze electrostatic potential surfaces to predict hydrogen-bonding sites on the 3,5-difluorophenyl group .
- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess backbone flexibility and Boc-group steric effects .
Q. How can crystallography resolve discrepancies in reported crystal structures of analogs?
- Protocol :
Grow single crystals via vapor diffusion (acetonitrile/water 3:1).
Collect X-ray data (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
Compare torsion angles (C3-C4-N-C=O) with published analogs to identify structural deviations caused by fluorine electronegativity .
- Conflict resolution : If unit cell parameters differ from literature, verify lattice symmetry (e.g., monoclinic vs. orthorhombic) and check for solvent inclusion .
Q. What safety protocols are critical when handling this compound in large-scale reactions?
- Safety measures :
- Ventilation : Use fume hoods with ≥100 ft/min face velocity to manage volatile byproducts (e.g., tert-butyl alcohol).
- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats (NFPA 704: Health 2, Flammability 1) .
- Spill management : Neutralize acidic residues with sodium bicarbonate and adsorb solids using vermiculite .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
